
Bastadin 10
Overview
Description
Bastadin 10 is a marine natural product isolated from the sponge Ianthella basta. It belongs to the family of bastadins, which are characterized by their brominated bis-diaryl ether structure. This compound is known for its ability to modulate the activity of ryanodine receptors, which are calcium channels involved in muscle contraction and various cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bastadin 10 involves the coupling of brominated phenols with symmetrical iodonium salts to form the diaryl ether structure. The key steps include the formation of o-brominated diaryl ethers and the subsequent macrolactamization to form the macrocyclic structure .
Industrial Production Methods: Most studies focus on laboratory-scale synthesis for research purposes .
Chemical Reactions Analysis
Types of Reactions: Bastadin 10 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding hydroquinone form.
Substitution: Bromine atoms in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted bastadin derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Research Applications
Bastadin 10 serves as a valuable chemical probe in the study of structure-activity relationships (SAR) among brominated bis-diaryl ethers. Its unique brominated structure allows researchers to investigate how modifications affect biological activity, particularly concerning calcium channels.
Key Chemical Properties
- Chemical Structure : this compound features a brominated bis-diaryl ether configuration, which is critical for its interaction with biological targets.
- Reactivity : It undergoes various chemical reactions, including oxidation to form quinone derivatives and reduction to hydroquinone forms. Substitution reactions can also modify its structure for further exploration of biological effects.
Biological Applications
This compound is primarily recognized for its role in modulating ryanodine receptors (RyRs), which are integral calcium channels involved in muscle contraction and various cellular signaling pathways.
Case Studies
- Calcium Signaling in Neurons : Research demonstrated that this compound increases intracellular calcium concentrations in neuronal cultures, indicating its potential role in modulating neuronal excitability and signaling pathways .
- Cardiac Function : Studies have shown that this compound can influence cardiac muscle function by altering RyR2 activity, suggesting implications for cardiac health and disease management .
Medical Applications
The therapeutic potential of this compound extends into anti-cancer and anti-inflammatory domains. Its ability to modulate calcium signaling pathways may provide novel strategies for treating diseases characterized by dysregulated calcium homeostasis.
Therapeutic Investigations
- Anti-Cancer Properties : Preliminary studies indicate that this compound may induce apoptosis in cancer cells through its effects on calcium signaling, positioning it as a candidate for cancer therapy .
- Neuroprotective Effects : Given its interaction with neuronal calcium channels, there is ongoing research into its potential as a neuroprotective agent, particularly in neurodegenerative diseases like Alzheimer's .
Industrial Applications
Beyond its biological significance, this compound shows promise in industrial applications such as the development of new materials and chemical sensors. Its unique properties could lead to innovations in various fields, including environmental monitoring and pharmaceuticals.
Mechanism of Action
Bastadin 10 exerts its effects by stabilizing the open conformation of ryanodine receptors, which are calcium channels involved in muscle contraction and various cellular processes. It binds to the ryanodine receptor-FKBP12 complex, reducing the free energy associated with channel transitions and sensitizing the channel to activation by calcium ions .
Comparison with Similar Compounds
Bastadin 5: Another member of the bastadin family, known for stabilizing both open and closed states of ryanodine receptors.
Bastadin 6: Exhibits anti-cancer properties and induces apoptotic cell death.
Bastadin 9: Similar to bastadin 6, with anti-cancer and anti-angiogenic properties.
Uniqueness: Bastadin 10 is unique in its ability to dramatically stabilize the open conformation of ryanodine receptors, making it a valuable tool for studying calcium channel regulation and potential therapeutic applications .
Biological Activity
Bastadin 10 is a marine natural product derived from the sponge Aplysina species, notable for its diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in neurology and cancer treatment. The following sections detail its biological activities, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique brominated structure, which contributes to its biological activity. The molecular formula is C₁₄H₁₅Br₂N, and it features a complex arrangement that enhances its interaction with biological targets.
Property | Value |
---|---|
Molecular Weight | 335.09 g/mol |
Solubility | Soluble in DMSO |
Melting Point | Not determined |
Antitumor Activity
This compound has demonstrated significant antitumor effects in various studies. It inhibits the proliferation of cancer cells through multiple pathways, including apoptosis induction and cell cycle arrest.
- Mechanism : this compound modulates signaling pathways associated with cell survival and proliferation. It has been shown to activate caspases and induce mitochondrial dysfunction in cancer cells.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. It has been tested against various strains, showing promising results.
- Minimum Inhibitory Concentration (MIC) : Studies report MIC values ranging from 8 to 32 µg/mL against Staphylococcus aureus and Bacillus subtilis, while showing reduced activity against Escherichia coli (MIC ≥ 32 µg/mL) .
Neuroprotective Effects
This compound has been studied for its neuroprotective properties, particularly regarding calcium signaling in neurons. It modifies the activity of ryanodine receptors, which are crucial for calcium homeostasis in cells.
- Study Findings : In cultured cerebellar granule cells, this compound was observed to enhance calcium transients, suggesting a role in modulating neuronal excitability .
Case Study 1: Antitumor Efficacy
In a study involving human cancer cell lines, this compound was administered at varying concentrations. The results indicated a dose-dependent reduction in cell viability:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer).
- Results : At a concentration of 20 µM, cell viability decreased by approximately 60% compared to control groups.
Case Study 2: Neuroprotective Mechanism
A study focused on the effects of this compound on calcium dynamics in neuronal cells found that:
Properties
IUPAC Name |
(12Z,25E,29S)-5,16,21,32-tetrabromo-4,20,29-trihydroxy-12,25-bis(hydroxyimino)-2,18-dioxa-10,27-diazapentacyclo[28.2.2.214,17.13,7.119,23]octatriaconta-1(32),3,5,7(38),14,16,19,21,23(35),30,33,36-dodecaene-11,26-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H28Br4N4O9/c35-20-7-16-1-3-27(20)50-30-13-18(9-23(38)32(30)45)11-25(42-49)34(47)40-15-26(43)19-2-4-28(21(36)14-19)51-29-12-17(8-22(37)31(29)44)5-6-39-33(46)24(10-16)41-48/h1-4,7-9,12-14,26,43-45,48-49H,5-6,10-11,15H2,(H,39,46)(H,40,47)/b41-24-,42-25+/t26-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBDUMXZBKBTNGS-VEGWVUODSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C(=NO)CC2=CC(=C(C=C2)OC3=C(C(=CC(=C3)CC(=NO)C(=O)NCC(C4=CC(=C(C=C4)OC5=C(C(=CC1=C5)Br)O)Br)O)Br)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC(=O)/C(=N\O)/CC2=CC(=C(C=C2)OC3=C(C(=CC(=C3)C/C(=N\O)/C(=O)NC[C@H](C4=CC(=C(C=C4)OC5=C(C(=CC1=C5)Br)O)Br)O)Br)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H28Br4N4O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
956.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127687-08-5 | |
Record name | Bastadin 10 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127687085 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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